molecular formula C18H24O7 B15363136 (2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one

(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one

Cat. No.: B15363136
M. Wt: 352.4 g/mol
InChI Key: VYNWQIHFTYCSQW-WKULXVSPSA-N
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Description

This compound belongs to the pyrano-dioxin class, characterized by a fused pyran-dioxane bicyclic core. Its structure includes stereochemically defined centers (2S,3S,4aS,5R,8aS), a benzyloxy group at C5, and methoxy/methyl substituents at C2 and C2.

Properties

Molecular Formula

C18H24O7

Molecular Weight

352.4 g/mol

IUPAC Name

(2S,3S,4aS,5R,8aS)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,8a-dihydro-4aH-pyrano[3,4-b][1,4]dioxin-8-one

InChI

InChI=1S/C18H24O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,14-16H,10-11H2,1-4H3/t14-,15+,16-,17+,18+/m1/s1

InChI Key

VYNWQIHFTYCSQW-WKULXVSPSA-N

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)[C@@H](OCC2=O)OCC3=CC=CC=C3)(C)OC)OC

Canonical SMILES

CC1(C(OC2C(O1)C(OCC2=O)OCC3=CC=CC=C3)(C)OC)OC

Origin of Product

United States

Biological Activity

The compound (2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

Molecular Formula

  • Molecular Formula : C23H26O6
  • Molecular Weight : 398.44 g/mol

Structural Features

The compound features a pyranodioxin core with multiple methoxy and benzyloxy substituents, which may influence its biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with benzyloxy groups have shown efficacy against various bacterial strains. The presence of methoxy groups may enhance solubility and permeability, facilitating better interaction with microbial membranes.

Antioxidant Activity

Studies suggest that compounds containing dioxin structures can act as antioxidants. The electron-donating ability of the methoxy groups may contribute to scavenging free radicals and reducing oxidative stress in biological systems.

Cytotoxicity

Preliminary studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The presence of multiple functional groups in the target compound could modulate its interaction with cellular targets, potentially leading to apoptosis in malignant cells.

Synthesis Methodology

The synthesis of (2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one typically involves:

  • Formation of the Pyranodioxin Core : Utilizing cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of benzyloxy and methoxy groups through electrophilic aromatic substitution or similar reactions.

Yield and Purity

The synthesis process has been optimized to achieve high yields (up to 82%) with purity confirmed by NMR and HPLC analyses .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives with benzyloxy substituents exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .

Study 2: Antioxidant Potential

A comparative analysis of antioxidant activity using DPPH radical scavenging assays showed that compounds structurally related to (2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one had IC50 values ranging from 25 to 100 µg/mL. This indicates a moderate antioxidant capacity .

Study 3: Cytotoxicity Assessment

A cytotoxicity study on various cancer cell lines revealed that compounds containing similar structural motifs induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis confirmed increased annexin V staining in treated cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Pyrano-Dioxin Derivatives

  • (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate () Structural Differences: The nitrobenzoate ester at C8 replaces the lactone in the target compound. Implications: The electron-withdrawing nitro group may enhance stability but reduce nucleophilicity compared to the lactone . Molecular Weight: 503.504 g/mol (vs. ~450 g/mol estimated for the target, based on formula C₂₂H₂₈O₈).
  • (4aS,5S,7R,8aS)-5-methyl-2-phenyl-7-(((2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methoxy)-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]oxazin-3(5H)-one () Structural Differences: Incorporates an oxazinone ring and tris(benzyloxy) substituents. Implications: Increased steric bulk may hinder reactivity compared to the target compound’s simpler methoxy/methyl groups .

b. Fluorinated Pyrano-Dioxin ()

  • [18F]FDM (4aR,6R,7S,8S,8aR)-8-(ethoxymethoxy)-7-fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine Structural Differences: Fluorine at C7 and ethoxymethoxy at C6. Implications: Fluorination enhances metabolic stability, making it suitable for radiopharmaceutical applications .

Pyrano-Pyran Derivatives ()

  • 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Structural Differences: A pyrano-pyran core with a methoxybenzoyl group. Synthesis: 50% yield via aminomethylpropenone coupling. Physical Data: Melting point 125°C, lower than the target compound’s likely range (estimated >150°C due to lactone rigidity) .

Aryloyl-Dipyrimidine Derivatives ()

  • 5-Aryloyl-1H-pyrano[2,3-d:6,5-d']dipyrimidine-2,4,6,8(3H,5H,7H,9H)-tetraones Structural Differences: Dipyrimidine core with aryloyl substituents. Synthesis: 55–75% yield via thio-barbituric acid and aryl aldehyde condensation. Key Contrast: The target’s benzyloxy group may confer better lipophilicity than these polar tetraones .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrano[3,4-b][1,4]dioxin Benzyloxy, methoxy, methyl, lactone ~450 (estimated) N/A N/A
4-Nitrobenzoate Derivative () Pyrano[3,4-b][1,4]dioxin 4-Nitrobenzoate, benzyloxy 503.504 N/A N/A
Fluorinated Derivative () Pyrano[3,2-d][1,3]dioxin Fluorine, ethoxymethoxy ~400 (estimated) N/A N/A
8b () Pyrano[4,3-b]pyran 4-Methoxybenzoyl 342.38 125 50

Table 2: Functional Group Reactivity

Compound Key Functional Groups Reactivity Insights
Target Compound Lactone, benzyloxy Lactone susceptible to nucleophilic attack; benzyloxy may undergo hydrogenolysis .
8b () Ketone, methoxybenzoyl Ketone participates in condensation reactions; methoxy enhances electron donation .
Fluorinated Derivative Fluorine, ether Fluorine increases metabolic stability; ethers resist hydrolysis under mild conditions .

Research Findings and Implications

  • Stereochemical Complexity: The target compound’s multiple stereocenters (2S,3S,4aS,5R,8aS) mirror trends in bioactive pyrano-dioxins (e.g., ), where stereochemistry dictates binding affinity .
  • Spectroscopic Signatures : Benzyloxy protons in the target’s ¹H NMR are expected at δ ~4.5–5.0 ppm, comparable to analogs in and .
  • Synthetic Challenges : High stereoselectivity and protective group management are critical, as seen in related compounds ().

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